molecular formula C18H27N3O3 B612269 Saxagliptin hydrate CAS No. 945667-22-1

Saxagliptin hydrate

カタログ番号 B612269
CAS番号: 945667-22-1
分子量: 333.432
InChIキー: AFNTWHMDBNQQPX-IGSRIJEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saxagliptin hydrate is an orally active, highly potent, selective, and competitive dipeptidyl peptidase-4 (DPP4) inhibitor . It is used with a proper diet and exercise to treat high blood sugar levels in patients with type 2 diabetes .


Synthesis Analysis

Saxagliptin is synthesized through a series of chemical reactions. The amide coupling of (S)-a [ [ (l,l-dimethyleethoxy)carbonyl]amino]-3- hydroxytricyclo [3.3.1.1]decane-l-acetic acid (A) and (lS,3S,5S)-2-azabicyclo [3.1.0]hexane-3- carboxamide (B), subsequent dehydration of the primary amide and deprotection of the amine affords saxagliptin © .


Molecular Structure Analysis

The empirical formula of Saxagliptin hydrate is C18H25N3O2 · H2O and its molecular weight is 333.43 .


Chemical Reactions Analysis

Saxagliptin hydrate is a competitive DPP4 inhibitor that slows the inactivation of the incretin hormones, thereby increasing their bloodstream concentrations .


Physical And Chemical Properties Analysis

Saxagliptin hydrate has a predictable pharmacokinetic and pharmacodynamic profile . It is orally absorbed and can be administered with or without food. The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is 27 h, which supports a once-daily dosing regimen .

科学的研究の応用

Diabetes Management

Saxagliptin hydrate: is primarily used in the management of Type 2 Diabetes Mellitus (T2DM) . It functions as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor , which enhances the body’s ability to maintain blood sugar levels by increasing the levels of incretin hormones . These hormones are responsible for increasing insulin synthesis and release from the pancreas, as well as decreasing the liver’s glucose production.

Oral Dispersible Film Development

Researchers have developed Oral Dispersible Films (ODFs) for Saxagliptin, which offer rapid drug absorption and bypass the first-pass metabolism, leading to higher bioavailability . This is particularly beneficial for Saxagliptin, which otherwise undergoes first-pass metabolism to a less active metabolite. The development of these films involves optimizing the type and concentration of polymers and plasticizers to achieve the desired disintegration time and mechanical properties .

Real-Time Release Monitoring

A novel application in the pharmaceutical analysis of Saxagliptin involves the use of Polyaniline Nanoparticles-Based Solid-Contact Screen Printed Ion-Selective Electrode (SP-ISE) . This technique allows for the real-time monitoring of Saxagliptin release from ODFs, providing a more effective method than traditional High-Performance Liquid Chromatography (HPLC) for this purpose.

Nanoparticle Formulation

Saxagliptin has been formulated into nanoparticles coated with Eudragit , which is a polymer that protects the drug from degradation and controls its release . This formulation enhances the therapeutic efficacy and safety profile of the drug, making it a promising area of research for improving T2DM treatment.

Comparative Efficacy Studies

Systematic reviews and meta-analyses have been conducted to compare the efficacy and safety of Saxagliptin with other antidiabetic drugs . These studies help in understanding how Saxagliptin stands in relation to other treatments, providing valuable information for healthcare professionals to make informed decisions.

Safety Profile Analysis

Saxagliptin’s safety profile has been extensively studied, showing that it does not significantly increase the risk of adverse events such as arthralgia, heart failure, pancreatitis, and others . This makes it a safer option compared to some other antidiabetic medications.

Combination Therapy Research

Research into combination therapies involving Saxagliptin and other antidiabetic medications, like metformin, has shown improved patient outcomes . Such combinations can lead to better glycemic control and a higher proportion of patients achieving target HbA1c levels.

Patient Compliance and Satisfaction

The development of patient-friendly formulations like ODFs and nanoparticles aims to improve patient compliance and satisfaction . By simplifying the administration and improving the drug’s pharmacokinetic profile, these formulations can lead to better disease management and quality of life for patients with T2DM.

作用機序

Target of Action

Saxagliptin hydrate primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood sugar levels.

Mode of Action

Saxagliptin hydrate is a competitive inhibitor of the DPP-4 enzyme . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibitory action slows down the inactivation of incretin hormones, thereby increasing their bloodstream concentrations .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin hydrate leads to an increase in the intact plasma GLP-1 and GIP concentrations . This results in the augmentation of glucose-dependent insulin secretion . The increased insulin secretion helps in better management of blood glucose levels, especially in patients with type 2 diabetes mellitus .

Pharmacokinetics

Saxagliptin hydrate is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 into an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The result of Saxagliptin hydrate’s action is the improved management of blood glucose levels in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and subsequently increasing the levels of GLP-1 and GIP, Saxagliptin hydrate augments glucose-dependent insulin secretion . This leads to a reduction in both fasting and postprandial glucose concentrations .

Safety and Hazards

Saxagliptin hydrate is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

将来の方向性

Saxagliptin is used for the management of type 2 diabetes mellitus . It is expected to continue to be used in the treatment of type 2 diabetes to improve glycemic control in combination with other agents or as monotherapy .

特性

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNTWHMDBNQQPX-NHKADLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945667-22-1
Record name Saxagliptin hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945667-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saxagliptin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAXAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。